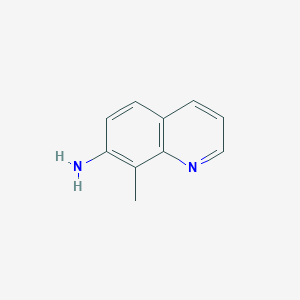

8-Methylquinolin-7-amine

Description

Properties

IUPAC Name |

8-methylquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZHWWCRHGQAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 8-Amino-7-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: 8-Amino-7-methylquinoline is a heterocyclic aromatic amine with significant potential in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the core physical characteristics of 8-amino-7-methylquinoline, including its physicochemical properties and spectral data. Detailed experimental methodologies for the determination of these properties are presented, offering a practical framework for researchers. This document is structured to provide both foundational knowledge and actionable protocols to facilitate further research and development involving this compound.

Introduction: The Significance of 8-Amino-7-Methylquinoline

8-Amino-7-methylquinoline, a derivative of the versatile quinoline scaffold, is a compound of growing interest in several scientific domains. The quinoline ring system is a common motif in a wide array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The strategic placement of an amino group at the 8-position and a methyl group at the 7-position significantly influences the molecule's electronic and steric properties, thereby affecting its biological activity and potential as a synthetic intermediate. A detailed characterization of its physical properties is the cornerstone of its rational application in drug discovery and materials science. This guide aims to consolidate the available data on the physical properties of 8-amino-7-methylquinoline and provide standardized methodologies for their determination.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | |

| Molecular Weight | 158.20 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | 46-48 °C | |

| Boiling Point (Predicted) | 326.2 ± 27.0 °C at 760 mmHg | |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.65 ± 0.14 | |

| Solubility | Soluble in Methanol and DMSO |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data provide a detailed picture of the molecular structure and electronic properties of 8-amino-7-methylquinoline. This information is invaluable for structural confirmation, purity assessment, and understanding its interactions with biological targets.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Although a public spectrum for 8-amino-7-methylquinoline is not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar quinoline derivatives. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad signal for the amino protons. The ¹³C NMR spectrum would display ten signals corresponding to the ten carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-amino-7-methylquinoline is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and N-H bending vibrations.

Crystal Structure

As of the latest literature survey, the single-crystal X-ray diffraction structure of 8-amino-7-methylquinoline has not been reported. Elucidation of its crystal structure would provide valuable insights into its solid-state packing, intermolecular interactions, and polymorphism, which are critical for drug formulation and material design.

Methodologies for Physical Property Determination

This section outlines standardized experimental protocols for determining the key physical properties of 8-amino-7-methylquinoline. These methods are widely accepted and can be implemented in a standard organic chemistry laboratory.

Synthesis of 8-Amino-7-Methylquinoline

A common route to synthesize 8-amino-7-methylquinoline involves the reduction of its nitro precursor, 7-methyl-8-nitroquinoline.

Step 1: Synthesis of 7-Methyl-8-nitroquinoline

A mixture of 7-methylquinoline and 5-methylquinoline can be prepared via the Skraup synthesis from m-toluidine and glycerol. The subsequent nitration of this mixture with a solution of fuming nitric acid and sulfuric acid at low temperatures selectively yields 7-methyl-8-nitroquinoline as a white powder.[1]

Step 2: Reduction to 8-Amino-7-methylquinoline

The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A standard method involves the use of tin(II) chloride in the presence of concentrated hydrochloric acid, followed by neutralization.

Diagram of Synthetic Pathway

Caption: Workflow for melting point determination.

Solubility Determination

The solubility of a compound in various solvents is critical for its formulation and for designing reaction conditions.

Protocol: Saturation Shake-Flask Method

-

Sample Addition: Add an excess amount of solid 8-amino-7-methylquinoline to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to obtain a clear supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values.

Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of 8-amino-7-methylquinoline in a suitable solvent (e.g., a mixture of water and methanol).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Spectroscopic Analysis

Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of 8-amino-7-methylquinoline in a UV-transparent solvent (e.g., ethanol or methanol).

-

Spectrum Acquisition: Record the absorbance of the solution over a range of wavelengths (typically 200-400 nm) using a spectrophotometer, with the pure solvent as a blank.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 8-amino-7-methylquinoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Protocol: FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid 8-amino-7-methylquinoline sample directly onto the crystal of an ATR-FTIR spectrometer.

-

Spectrum Acquisition: Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption frequencies corresponding to the functional groups in the molecule.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of 8-amino-7-methylquinoline, a compound of significant interest in medicinal chemistry. While some fundamental properties such as melting point and solubility in select solvents are established, there remains a need for comprehensive experimental verification of other key parameters, including boiling point, pKa, and detailed spectroscopic and crystallographic data. The provided methodologies offer a standardized approach for researchers to obtain this critical information, thereby facilitating the advancement of research and development efforts centered on this promising molecule.

References

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

-

8-Quinolinamine, 7-methyl-. PubChem. [Link]

Sources

An In-Depth Technical Guide to 8-Methylquinolin-7-amine: Structure, Synthesis, and Therapeutic Potential

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone of medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a vast array of compounds with significant therapeutic applications. From the historical importance of quinine in combating malaria to the development of modern anticancer and antimicrobial agents, quinoline derivatives continue to be a fertile ground for the design of novel therapeutics.[1][2] This guide focuses on a specific, yet promising, member of this family: 8-Methylquinolin-7-amine. We will delve into its chemical architecture, explore its synthesis, and discuss its potential as a valuable scaffold in drug development, providing researchers with the foundational knowledge to harness its properties.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physicochemical properties is paramount for its application in drug discovery. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for the compound of interest is 7-methylquinolin-8-amine .[3] However, it is also commonly referred to as 8-Methylquinolin-7-amine. Its structure consists of a quinoline core with a methyl group at position 7 and an amine group at position 8.

Diagram 1: Chemical Structure of 8-Methylquinolin-7-amine

Caption: 2D structure of 8-Methylquinolin-7-amine with IUPAC numbering.

Key Physicochemical Identifiers

For unambiguous identification and use in computational studies, the following identifiers are crucial:

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [3] |

| Molecular Weight | 158.20 g/mol | [3] |

| CAS Number | 5470-82-6 | [3] |

| SMILES | Nc1c(C)ccc2ncccc12 | [3] |

| InChI | InChI=1S/C10H10N2/c1-7-5-6-8-4-2-3-11-10(8)9(7)12/h2-6H,12H2,1H3 | [3] |

Synthetic Pathways: A Step-by-Step Approach

The synthesis of 8-Methylquinolin-7-amine is a multi-step process that requires careful control of reaction conditions. A common and efficient route begins with the construction of the quinoline core, followed by functional group manipulations.

Step 1: Skraup Synthesis of 7-Methylquinoline

The Skraup synthesis is a classic and reliable method for constructing the quinoline ring system. In this reaction, an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 7-methylquinoline, m-toluidine is the starting material. It is important to note that this reaction typically yields a mixture of 5-methylquinoline and 7-methylquinoline, with the 7-isomer being the major product.[1]

Diagram 2: Skraup Synthesis of 7-Methylquinoline

Caption: Reactants and product of the Skraup synthesis for 7-methylquinoline.

Step 2: Nitration of 7-Methylquinoline

The subsequent step involves the regioselective nitration of 7-methylquinoline to introduce a nitro group at the 8-position. This is a critical step that sets the stage for the final amination. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.[1][4]

Experimental Protocol: Synthesis of 7-Methyl-8-nitroquinoline [1]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 7-methylquinoline (1.0 eq) in concentrated sulfuric acid (2.5 volumes) and cool the mixture to -5 °C using an ice-salt bath.

-

Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (0.5 volumes) to concentrated sulfuric acid (1.5 volumes) while maintaining a low temperature.

-

Addition: Add the nitrating mixture dropwise to the cooled solution of 7-methylquinoline, ensuring the temperature does not rise above 0 °C.

-

Reaction: After the addition is complete, remove the cooling bath and continue stirring at room temperature for 40-60 minutes.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water and then with 95% ethanol.

-

Drying: Dry the product under vacuum to yield 7-methyl-8-nitroquinoline as a white powder.

Step 3: Reduction of 7-Methyl-8-nitroquinoline to 8-Methylquinolin-7-amine

The final step is the reduction of the nitro group to an amine. This transformation can be achieved using several well-established methods.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[5][6][7][8]

General Protocol: Catalytic Hydrogenation [5][6][7]

-

Setup: To a flask containing a magnetic stir bar, add 7-methyl-8-nitroquinoline (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalyst: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure to yield 8-Methylquinolin-7-amine.

Method B: Reduction with Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of a metal-acid system, with tin(II) chloride in the presence of hydrochloric acid being a common choice.[9][10]

General Protocol: Reduction with SnCl₂/HCl [9][10]

-

Reaction: A mixture of 7-methyl-8-nitroquinoline (1.0 eq) and tin(II) chloride dihydrate (3-5 eq) in a suitable solvent such as ethanol is heated to reflux. Concentrated hydrochloric acid is added portion-wise.

-

Workup: After the reaction is complete, the mixture is cooled and the pH is adjusted with a concentrated solution of sodium hydroxide until the tin salts precipitate.

-

Extraction: The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated to give the desired amine.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, as well as singlets for the methyl and amine protons. The chemical shifts will be influenced by the electron-donating nature of the amino group and the methyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the nitrogen and in the aromatic rings will be in the characteristic downfield region.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 158, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methyl group and cleavage of the quinoline ring system.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹, C-H stretching of the aromatic and methyl groups around 2850-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring in the 1450-1600 cm⁻¹ region.

Applications in Drug Development

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most notably for its potent antimalarial activity.[2][13] Primaquine, an 8-aminoquinoline derivative, is a frontline drug for the eradication of the dormant liver stages of Plasmodium vivax and P. ovale.[2] The biological activity of 8-aminoquinolines is believed to be mediated by their metabolites, which can generate reactive oxygen species, leading to parasite death.

While specific studies on the biological activity of 8-Methylquinolin-7-amine are limited in the public domain, its structural similarity to known bioactive 8-aminoquinolines makes it a highly attractive candidate for further investigation in several therapeutic areas:

-

Antimalarial Agents: As a close analog of primaquine, 8-Methylquinolin-7-amine is a prime candidate for screening against various strains of Plasmodium.

-

Anticancer Agents: Quinoline derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of topoisomerases and tubulin polymerization.[14]

-

Antimicrobial Agents: The quinoline scaffold is present in numerous antibacterial and antifungal drugs.

Diagram 3: Workflow for Biological Evaluation

Sources

- 1. brieflands.com [brieflands.com]

- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. sarponggroup.com [sarponggroup.com]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. m.youtube.com [m.youtube.com]

- 9. SnCl2 as a reducing agent , Hive Chemistry Discourse [chemistry.mdma.ch]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 8-Methylquinolin-7-amine

This guide provides a comprehensive technical overview of the solubility of 8-Methylquinolin-7-amine, a crucial parameter for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper will equip you with the foundational knowledge to predict its solubility behavior, understand the factors influencing it, and provide a detailed protocol for its empirical determination.

Introduction to 8-Methylquinolin-7-amine

8-Methylquinolin-7-amine is a heterocyclic aromatic compound featuring a quinoline core substituted with a methyl group at the 8-position and an amino group at the 7-position.[1][2] This molecular architecture makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry where quinoline derivatives are known for a wide spectrum of biological activities.[3][4] The solubility of this compound is a critical physical property that governs its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations.

Theoretical Solubility Profile

The solubility of an organic molecule is dictated by its structural features and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental framework for predicting solubility.

Molecular Structure and Polarity:

8-Methylquinolin-7-amine possesses both nonpolar and polar characteristics:

-

Nonpolar Moiety: The bicyclic quinoline ring system and the methyl group contribute to the molecule's nonpolar character, favoring solubility in organic solvents.

-

Polar Moiety: The primary amino group (-NH2) is a polar functional group capable of forming hydrogen bonds with protic solvents. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

The presence of the amino group is expected to enhance its solubility in polar solvents compared to its parent compound, 8-methylquinoline. However, the overall solubility will be a balance between the hydrophobic quinoline backbone and the hydrophilic amino group.

Influence of pH:

The amino group on the quinoline ring is basic and can be protonated in acidic solutions to form a more soluble salt.[5] Therefore, the aqueous solubility of 8-Methylquinolin-7-amine is expected to be significantly pH-dependent, with higher solubility at lower pH values.

Qualitative Solubility of Related Compounds

To provide a practical context, the following table summarizes the known solubility of structurally related quinoline derivatives. It is important to note that the position and nature of substituents can significantly influence solubility.

| Compound | Solvent | Temperature | Solubility |

| 8-Methylquinoline | Water | 63 °F (17 °C) | 1 to 5 mg/mL[6] |

| 7-Methylquinoline | Water | 68 °F (20 °C) | < 1 mg/mL[7] |

| Ethanol | - | Soluble[7] | |

| Ether | - | Soluble[7] | |

| Benzene | - | Soluble[7] | |

| Chloroform | - | Slightly Soluble[7] | |

| Methanol | - | Slightly Soluble[7] | |

| 8-Amino-7-methylquinoline | Organic Solvents | - | Moderate Solubility[2] |

| 2-Methyl-8-aminoquinoline | Water (pH 7.4) | - | 19 µg/mL[8] |

| 5-Chloro-8-hydroxyquinoline | Alcohols | - | Slightly Soluble[9] |

| Acetone, Esters | - | Soluble[9] |

This comparative data suggests that 8-Methylquinolin-7-amine will likely exhibit low solubility in water and good to moderate solubility in various organic solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method.[10][11] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Rationale Behind the Shake-Flask Method

The shake-flask method is widely regarded for its reliability because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[12][13] The extended incubation period with agitation ensures that the dissolution process has reached its maximum extent under the given conditions.

Detailed Experimental Protocol

Materials and Equipment:

-

8-Methylquinolin-7-amine (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of Stock Solution for Calibration: Accurately weigh a known amount of 8-Methylquinolin-7-amine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.

-

Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations that are expected to bracket the solubility of the compound.

-

Sample Preparation: Add an excess amount of solid 8-Methylquinolin-7-amine to a series of vials. A general guideline is to add enough solid so that a visible amount remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[13] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a plateau in the measured solubility.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring not to disturb the solid material. Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Sample Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the calibration standards and the diluted samples using a validated analytical method, such as HPLC-UV.

-

Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standards. Use the equation of the linear regression to calculate the concentration of 8-Methylquinolin-7-amine in the diluted samples. Multiply this value by the dilution factor to determine the solubility of the compound in the test solvent.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of 8-Methylquinolin-7-amine.

Safety Precautions

When handling 8-Methylquinolin-7-amine and the solvents, it is imperative to adhere to standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for 8-Methylquinolin-7-amine and the respective solvents before commencing any experimental work. The related compound, 8-methylquinoline, is known to cause skin and eye irritation and may cause respiratory irritation.[14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Understanding the solubility of 8-Methylquinolin-7-amine is paramount for its effective utilization in research and development. While quantitative data is sparse, a theoretical understanding based on its molecular structure provides valuable predictive insights. This guide has outlined the key structural considerations influencing its solubility and has provided a detailed, field-proven protocol for its empirical determination using the shake-flask method. By following this comprehensive guide, researchers can confidently and accurately characterize the solubility profile of 8-Methylquinolin-7-amine in various solvent systems, thereby facilitating its application in synthesis and drug discovery.

References

-

U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

K. Box, et al. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Quinolinamine, 7-methyl-. PubChem. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

-

M. K. Goudarzi, et al. (2015). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]

-

S. K. Sahoo, et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

A. Mészáros, et al. (2020). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Retrieved from [Link]

-

M. A. S. da Silva, et al. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

B. Mellah, et al. (2019). Some aspects of 8-hydroxyquinoline in solvents. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

A. A. Nazarov, et al. (2019). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules. Retrieved from [Link]

-

S. S. Al-Otaibi, et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-8-aminoquinoline. PubChem. Retrieved from [Link]

-

J. Wang, et al. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

-

S. M. El-Malah, et al. (2018). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Letters in Drug Design & Discovery. Retrieved from [Link]

-

C. Saal, et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Future Medicinal Chemistry. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

Sources

- 1. 8-Quinolinamine, 7-methyl- | C10H10N2 | CID 231556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5470-82-6: 8-Amino-7-methylquinoline | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. chemos.de [chemos.de]

- 15. echemi.com [echemi.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Quinolines

Introduction

The quinoline scaffold, a bicyclic heterocyclic aromatic organic compound, stands as a cornerstone in the field of medicinal chemistry.[1] Its rigid structure and the ability to introduce a wide array of substituents have made it a privileged framework in the design and discovery of novel therapeutic agents.[1] The versatility of the quinoline ring system has given rise to a vast number of derivatives with a broad spectrum of biological activities, ranging from antimalarial and anticancer to antimicrobial and neuroprotective effects.[2][3] This technical guide provides an in-depth exploration of the significant biological activities of substituted quinolines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Major Biological Activities of Substituted Quinolines

The strategic placement of various functional groups on the quinoline core can dramatically influence its biological profile. The following sections detail the most prominent therapeutic areas where substituted quinolines have made a significant impact.

Antimalarial Activity

Quinolines have a long and storied history in the fight against malaria, with quinine being one of the first effective treatments for the disease.[4] Modern synthetic quinoline-based drugs, such as chloroquine and mefloquine, have been crucial in malaria chemotherapy, although the emergence of drug resistance necessitates the development of new analogues.[5]

Mechanism of Action

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[4][5] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[5] To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin.[5] Quinoline drugs, being weak bases, accumulate in the acidic food vacuole of the parasite.[5] Here, they interfere with hemozoin formation by capping the growing crystal surface and forming complexes with free heme.[6][7] This leads to the buildup of toxic heme, which induces oxidative stress and damages parasite membranes, ultimately leading to its death.[7]

Caption: Mechanism of action of antimalarial quinolines.

Structure-Activity Relationship and Quantitative Data

The antimalarial activity of quinoline derivatives is highly dependent on the nature and position of substituents. For instance, the presence of a chlorine atom at the C7 position and a basic aminoalkyl side chain at the C4 position are crucial for the activity of chloroquine. Modifications to this side chain have been a key strategy to overcome chloroquine resistance.

| Compound Class | Specific Derivative | Target/Strain | IC50/EC50 | Reference |

| Quinolinyl Thiourea | 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | P. falciparum (chloroquine-resistant) | 1.2 µM | [2] |

| 7-Chloro-4-aminoquinoline-triazine hybrid | Varies | P. falciparum | Varies | [8] |

| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Synthetic derivatives | P. falciparum (drug-resistant) | as low as 0.15 nM | [2] |

| 1,2,4,5-tetraoxane-8-aminoquinoline hybrids | 65, 66, 67, 68 | P. falciparum W2 strain | 0.287 µM, 0.916 µM, 4.19 µM, 5.67 µM | [9] |

Anticancer Activity

The quinoline scaffold is present in numerous anticancer agents, and its derivatives have been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines.[1][10] Their mechanisms of action are diverse and often target fundamental processes of cancer cell proliferation and survival.[1][10]

Mechanism of Action

Substituted quinolines exert their anticancer effects through various mechanisms, including:

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. Certain quinoline derivatives can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[6][11] For example, the novel quinoline derivative TAS-103 has been shown to inhibit both topoisomerase I and II.

-

Tubulin Polymerization Inhibition: Microtubules, composed of tubulin polymers, are critical for cell division. Some quinoline derivatives bind to the colchicine binding site of tubulin, inhibiting its polymerization and arresting the cell cycle in the G2/M phase, which ultimately induces apoptosis.[12][13]

-

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases that are crucial for cancer cell signaling pathways, such as EGFR, HER-2, and PI3K/mTOR.[6][14]

Caption: Diverse anticancer mechanisms of quinolines.

Structure-Activity Relationship and Quantitative Data

The anticancer potency of quinoline derivatives is highly sensitive to their substitution patterns. For instance, the presence of a pyrazole moiety at the C4 position and trifluoromethyl groups at C2 and C8 has been associated with potent antiproliferative activity.[1]

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4,3-f]quinoline | 1M, 2E, 2P | Various | < 8 µM | [6] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml | [1] | |

| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [15] |

| 2-Arylquinoline | Quinoline 13 | HeLa (Cervical) | 8.3 | [15] |

| Imidazo[4,5-c]quinoline | Compound 39 | - | mTOR: 1.4 µM, PI3Kα: 0.9 µM | [14] |

Antibacterial Activity

Quinolone and fluoroquinolone antibiotics are a major class of synthetic antibacterial agents with a broad spectrum of activity. Their core structure is based on the 4-oxo-1,4-dihydroquinoline scaffold.

Mechanism of Action

The primary antibacterial target of quinolones is bacterial DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones block bacterial DNA synthesis, leading to cell death.

Structure-Activity Relationship and Quantitative Data

The development of fluoroquinolones, characterized by a fluorine atom at the C6 position and a piperazine ring at the C7 position, significantly enhanced their antibacterial potency and spectrum.

| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Indolizinoquinoline-5,12-dione | Compound 7 | E. coli ATCC25922 & MRSA | 2 | [9] |

| 1,2,3-Triazole incorporated quinoline | Compound 9 | S. aureus, S. typhi, E. coli | 0.12 | [9] |

| Quinolidene-rhodanine conjugates | 27, 28, 29, 30, 31, 32 | M. tuberculosis | 1.66–9.57 | [9] |

| Quinoline-2-one derivative | Compound 6c | MRSA & VRE | 0.75 | [16] |

Antiviral Activity

Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Zika virus, Ebola virus, and coronaviruses.[9][10][17]

Mechanism of Action

The antiviral mechanisms of quinolines are varied and can include:

-

Inhibition of Viral Entry: Some derivatives can interfere with the fusion of the viral envelope with the host cell membrane, preventing the virus from entering the cell.[10]

-

Inhibition of Viral Replication: Quinolines can inhibit viral RNA synthesis by targeting viral enzymes like RNA-dependent RNA polymerase (RdRp).[17]

-

Inhibition of Viral Egress: Certain compounds have been shown to inhibit the release of new virus particles from infected cells.[4]

Structure-Activity Relationship and Quantitative Data

The antiviral efficacy of quinoline derivatives is influenced by their specific substitutions. For example, 2,8-bis(trifluoromethyl)quinoline derivatives have shown potent activity against Zika virus replication.[10]

| Compound Class | Specific Derivative | Virus | EC50 | Reference |

| 2,8-bis(trifluoromethyl)quinoline | 141a, 142 | Zika Virus | 0.8 µM | [10] |

| Andrographolide derivative | Compound 4 | Zika Virus | 1.31 ± 0.1 µM | [9] |

| N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine | Compound 2 | Zika Virus | 0.8 ± 0.07 µM | [9] |

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potential for the treatment of inflammatory disorders.[18]

Mechanism of Action

The anti-inflammatory effects of certain quinoline derivatives are attributed to their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key players in the inflammatory response.

Neuroprotective Activity

Some substituted quinolines have shown promise as neuroprotective agents, potentially beneficial for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[15]

Mechanism of Action

The neuroprotective effects of these compounds are often linked to their antioxidant properties. They can act as radical scavengers, reducing oxidative stress, which is a major contributor to neuronal damage in neurodegenerative conditions.[15][19] Additionally, some derivatives may act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer's and Parkinson's diseases, respectively.[15]

Cardiovascular Effects

Certain quinoline derivatives have been found to exert effects on the cardiovascular system.

Mechanism of Action

The cardiovascular effects of some substituted quinolines may be mediated through the modulation of ion channels, such as calcium channels. By blocking these channels, they can induce vasodilation and have a negative inotropic effect on the heart.

Experimental Protocols for Biological Evaluation

The evaluation of the biological activities of substituted quinolines relies on a variety of well-established in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the substituted quinoline derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the substituted quinoline derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Plaque Reduction Assay

This assay is used to quantify the antiviral activity of a compound by measuring the reduction in viral plaque formation.

Protocol:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cells with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the substituted quinoline derivative and a gelling agent (e.g., agarose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

-

Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

-

EC50 Calculation: The EC50 value (the concentration that reduces plaque formation by 50%) is determined.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for acute anti-inflammatory activity.[20][21][22]

Protocol:

-

Animal Grouping: Divide rats or mice into control and treatment groups.

-

Compound Administration: Administer the substituted quinoline derivative or vehicle orally or intraperitoneally.

-

Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[22]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Inhibition Calculation: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Ex Vivo Cardiovascular Assessment (Langendorff Heart Preparation)

This technique allows for the study of the direct effects of compounds on the isolated heart.[23][24][25]

Protocol:

-

Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat or guinea pig).

-

Retrograde Perfusion: Cannulate the aorta and perfuse the heart retrogradely with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This forces the aortic valve to close and perfuses the coronary arteries.[25]

-

Parameter Measurement: Measure cardiac parameters such as heart rate, left ventricular developed pressure, and coronary flow.

-

Compound Administration: Introduce the substituted quinoline derivative into the perfusate and record the changes in cardiac parameters.

Synthesis of Substituted Quinolines

Several classic named reactions are employed for the synthesis of the quinoline scaffold.

Skraup Synthesis

This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[1]

Combes Synthesis

In this method, anilines are reacted with β-diketones in the presence of an acid catalyst to yield 2,4-disubstituted quinolines.[1]

Friedländer Synthesis

This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Gould-Jacobs Reaction

This reaction is particularly useful for the synthesis of 4-hydroxyquinolines and involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[26][27][28]

Conclusion and Future Perspectives

Substituted quinolines represent a remarkably versatile and enduring scaffold in medicinal chemistry. Their diverse range of biological activities, coupled with the amenability of the quinoline ring to synthetic modification, ensures their continued relevance in the quest for new and improved therapeutic agents. The ongoing challenge of drug resistance, particularly in the fields of infectious diseases and oncology, will undoubtedly drive further exploration of novel quinoline derivatives. Future research will likely focus on the development of multi-target quinoline-based drugs, the synthesis of hybrid molecules combining the quinoline scaffold with other pharmacophores, and the use of computational methods to design derivatives with enhanced potency and selectivity. The rich chemistry and pharmacology of substituted quinolines promise a continuing stream of exciting discoveries for years to come.

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved from [Link]

-

Quinine. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing. Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved from [Link]

-

A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. (n.d.). PubMed Central. Retrieved from [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central. Retrieved from [Link]

-

Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). National Institutes of Health. Retrieved from [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved from [Link]

-

Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. (2021). PubMed. Retrieved from [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ACS Publications. Retrieved from [Link]

-

Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Langendorff Heart Studies. (2025). CorDynamics. Retrieved from [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. Retrieved from [Link]

-

MIC (mg/mL) of quinoline scaffolds against bacterial strains. (n.d.). ResearchGate. Retrieved from [Link]

-

Topoisomerase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

-

(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). ResearchGate. Retrieved from [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Langendorff heart. (n.d.). Wikipedia. Retrieved from [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. (n.d.). PubMed Central. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). MDPI. Retrieved from [Link]

-

Quinoline-based compounds have demonstrated a wide range of therapeutic activities. (2025). PubMed Central. Retrieved from [Link]

-

Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). MDPI. Retrieved from [Link]

-

The Skraup‐Doebner‐Von Miller quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. (2025). ResearchGate. Retrieved from [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved from [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved from [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved from [Link]

-

Best practices for setting-up an isolated Langendorff heart preparation. (2019). ADInstruments. Retrieved from [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. Retrieved from [Link]

-

Antiviral Drugs Mechanisms of Action, Animation. (2020). YouTube. Retrieved from [Link]

-

Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (n.d.). PubMed Central. Retrieved from [Link]

-

Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. Retrieved from [Link]

-

Quinolinic acid reduces the antioxidant defenses in cerebral cortex of young rats. (n.d.). PubMed. Retrieved from [Link]

-

Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central. Retrieved from [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity [mdpi.com]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 22. inotiv.com [inotiv.com]

- 23. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Langendorff Heart Studies - CorDynamics [cordynamics.com]

- 25. Langendorff heart - Wikipedia [en.wikipedia.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 28. ablelab.eu [ablelab.eu]

An In-Depth Technical Guide to the Safety and Handling of 8-Methylquinolin-7-amine

Abstract: This document provides a comprehensive safety and handling guide for 8-Methylquinolin-7-amine, a novel quinoline derivative of interest to researchers in drug development and chemical synthesis. In the absence of specific published safety data for this compound, this guide employs a well-established toxicological principle: hazard assessment by structural analogy. We will primarily reference the known safety profile of its parent compound, 8-Methylquinoline, to establish a conservative and robust framework for safe laboratory conduct. This guide is intended for professionals with a strong background in chemistry and laboratory safety practices.

Introduction: The Precautionary Principle in Modern Research

The pace of scientific discovery often outstrips the formal toxicological assessment of novel chemical entities. 8-Methylquinolin-7-amine is one such compound; while its synthesis and potential applications are of interest, specific safety data sheets (SDS) and comprehensive hazard evaluations are not yet publicly available. This presents a challenge for researchers who must handle the material safely.

The cornerstone of handling such compounds is the Precautionary Principle . This principle dictates that in the absence of complete data, we must assume a substance is hazardous and implement controls based on a conservative assessment of its potential risks. This guide follows that principle, deriving its recommendations from the known hazards of the structurally similar compound, 8-Methylquinoline, and general principles for handling aromatic amines. The addition of an amine group to the quinoline scaffold can significantly influence its biological activity and hazard profile, often increasing the risk of skin sensitization. Therefore, the recommendations herein may be more stringent than those for the parent compound, ensuring a higher margin of safety.

Hazard Identification: An Analog-Based Assessment

Since direct toxicological data for 8-Methylquinolin-7-amine is unavailable, we will analyze the hazards of its closest structural analog, 8-Methylquinoline. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment.

Table 1: GHS Hazard Classification for the Surrogate Compound, 8-Methylquinoline

| Hazard Class | Hazard Category | Hazard Statement | GHS Code | Primary Sources |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 | [1][2][3] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | H319 | [1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 | [1][2][3] |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects | H341 | [3] |

Causality and Interpretation for 8-Methylquinolin-7-amine:

-

Skin and Eye Irritation: The quinoline backbone itself is known to be an irritant. The addition of an amino group is unlikely to mitigate this effect and may exacerbate it. Therefore, 8-Methylquinolin-7-amine must be treated as a significant skin and eye irritant.[1][2][3]

-

Respiratory Irritation: As a fine chemical solid or vapor, the compound is likely to be irritating to the upper respiratory tract upon inhalation.[2][3] All handling should be performed in a manner that avoids aerosol or dust generation.

-

Suspected Mutagenicity: The most significant finding for the surrogate is the suspicion of causing genetic defects.[3] Aromatic amines are a class of compounds that include known mutagens. The working assumption must be that 8-Methylquinolin-7-amine carries a similar or greater risk. This classification necessitates the most stringent handling protocols to avoid any level of exposure.

Engineering Controls and Personal Protective Equipment (PPE)

Exposure to 8-Methylquinolin-7-amine must be minimized through a combination of engineering controls and a robust PPE protocol. The causality is clear: based on the analog data, the compound is an irritant and a suspected mutagen, demanding the highest level of protection.

Primary Engineering Controls

All manipulations of 8-Methylquinolin-7-amine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] The fume hood provides critical protection against inhalation of dusts or vapors and contains any potential spills.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 8-Methylquinolin-7-amine.

-

Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[1] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data. Given the risk of skin irritation, double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

-

Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened.[6] Consider using disposable sleeves to prevent contamination of personal clothing. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: For weighing neat chemical material where dust generation is possible, a NIOSH-approved half-face respirator equipped with an organic vapor cartridge and a P100 (or equivalent) particulate filter is recommended as a supplementary measure to the chemical fume hood.[3]

Caption: Mandatory PPE for handling 8-Methylquinolin-7-amine.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain a safe laboratory environment.

Handling Protocol

-

Preparation: Designate a specific area within the chemical fume hood for handling the compound. Ensure all necessary equipment (spatulas, glassware, waste containers) is present before starting.

-

Aliquotting: Avoid generating dust when weighing the solid material. Use smooth, controlled movements.

-

Housekeeping: Maintain excellent general occupational hygiene. Do not allow the chemical to come into contact with food or drink.[1] Work areas should be cleaned and decontaminated after each use.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1]

Storage Conditions

-

Container: Store in a tightly closed, properly labeled container.[2]

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4] The storage area should be secured and accessible only to authorized personnel.[2]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[2][5] 8-Methylquinoline may be sensitive to light, so storing 8-Methylquinolin-7-amine in an amber vial or a dark location is a prudent precaution.[2]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill. Personnel must be trained on these procedures before handling the compound.

First Aid Measures

| Exposure Route | Protocol | Source |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. [3][5] | [2][3][5] |

| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. [3][5] | [3][5] |

| Inhalation | Move the victim to fresh air immediately.[3] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [3] | [3] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to dilute the chemical.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3] | [3] |

Accidental Release Measures (Spill Protocol)

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: Prevent the spill from spreading. For solid spills, avoid raising dust.

-

Absorb & Clean: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2]

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Considerations

All waste containing 8-Methylquinolin-7-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[1] Disposal should occur through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[2] Do not dispose of this material down the drain or in general waste.

Conclusion: A Commitment to Safety

This guide establishes a robust and conservative framework for the safe handling of 8-Methylquinolin-7-amine based on the known hazards of its structural analog, 8-Methylquinoline. The core tenets are the avoidance of all routes of exposure—dermal, ocular, and inhalation—due to the compound's irritant properties and suspected mutagenicity. Adherence to the engineering controls, PPE protocols, and emergency procedures outlined in this document is paramount. Researchers and institutions must use this guide as a starting point, integrating these recommendations into their own specific laboratory safety plans and standard operating procedures (SOPs).

References

-

Safety Data Sheet: 8-Methylquinoline. (2021-07-21). Chemos GmbH & Co. KG. Retrieved from [Link]

-

Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. Retrieved from [Link]

-

8-Methylquinoline | C10H9N | CID 11910. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Safety Data Sheet: Methylamine. Carl ROTH. Retrieved from [Link]

Sources

Theoretical Frameworks for Deciphering the Electronic Properties of Aminoquinolines: A Guide for Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Its derivatives have demonstrated a remarkable therapeutic versatility, with applications extending to anticancer, anti-inflammatory, and antiviral agents.[2][3][4] This broad bioactivity stems from the unique electronic characteristics of the quinoline ring system, modulated by the electron-donating amino group and other substituents. The ability of these molecules to accumulate in acidic organelles like the parasite's food vacuole is a key aspect of their mechanism, driven by the basicity of their nitrogen atoms.[1] Understanding and predicting how structural modifications influence these electronic properties is paramount for designing next-generation therapeutics with enhanced efficacy and reduced resistance.

This guide delves into the theoretical and computational methodologies employed to investigate the electronic properties of aminoquinolines. We will explore how these in-silico techniques provide profound insights into molecular reactivity, intermolecular interactions, and structure-activity relationships, thereby accelerating the rational design of novel drug candidates.

Part 1: Quantum Chemical Investigations with Density Functional Theory (DFT)

The primary tool for probing the electronic structure of molecules like aminoquinolines is Density Functional Theory (DFT).

The Rationale for DFT in Aminoquinoline Research

DFT has become the method of choice because it offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.[5] Unlike simpler methods, DFT incorporates a degree of electron correlation, which is crucial for accurately describing the electronic distribution and energies within the π-system of the quinoline ring.[5] This allows for the reliable calculation of a suite of electronic properties that govern the molecule's behavior.

Key Electronic Properties and Their Mechanistic Implications

DFT calculations yield several critical descriptors that illuminate the electronic nature of aminoquinoline derivatives.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

-

E_HOMO (Energy of HOMO): Represents the ability to donate an electron. A higher E_HOMO value suggests a greater propensity for the molecule to act as an electron donor in reactions or interactions.[6]

-

E_LUMO (Energy of LUMO): Indicates the ability to accept an electron. A lower E_LUMO value signifies a better electron acceptor.[6]

-

HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[5][7] The ΔE is fundamental to predicting charge transfer interactions within the molecule, which is often responsible for its bioactivity.[5]

-

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack.

-

Negative Potential Regions (Red/Yellow): These areas are electron-rich, typically around electronegative atoms like nitrogen and oxygen, and are prone to attack by electrophiles (e.g., protons, metal ions).

-

Positive Potential Regions (Blue): These are electron-deficient zones, usually around hydrogen atoms, indicating sites for nucleophilic attack.[7] In the context of aminoquinolines, the MEP can visualize the basic nitrogen centers crucial for accumulation in acidic vacuoles and for forming hydrogen bonds with biological targets.[8]

-

-

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these quantities provide a quantitative measure of molecular reactivity.

-

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder," while those with a small gap are "softer."[9] Softer compounds tend to be more reactive.

-

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

-

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

-

The following diagram illustrates the typical workflow for a DFT-based analysis of an aminoquinoline derivative.

Caption: Workflow for theoretical analysis of aminoquinolines.

Experimental Protocol: Standard DFT Calculation

This protocol outlines a self-validating system for calculating the electronic properties of a novel aminoquinoline derivative.

-

Structure Preparation:

-

Draw the 2D structure of the aminoquinoline derivative using chemical drawing software (e.g., MarvinSketch, ChemDraw).

-

Convert the 2D structure to a 3D coordinate file (e.g., .mol or .pdb).

-

-

Geometry Optimization (Input File Creation):

-

Causality: The initial 3D structure is not at its lowest energy state. Geometry optimization is required to find the most stable conformation, which is essential for accurate electronic property calculations.

-

Methodology: Prepare an input file for a quantum chemistry package (e.g., Gaussian). A common and well-validated starting point is the B3LYP functional with the 6-31+G(d,p) basis set.[5][10] This level of theory provides reliable geometries and electronic properties for organic molecules.

-

Keyword Example (Gaussian): #p B3LYP/6-31+G(d,p) Opt Freq

-

-

Execution and Validation:

-

Run the calculation using the quantum chemistry software.

-

Self-Validation: The Freq keyword is crucial. After optimization, it triggers a frequency calculation. A true minimum energy structure will have zero imaginary frequencies.[10] If imaginary frequencies are present, it indicates a transition state or an unstable structure, and the optimization must be rerun from a perturbed geometry.

-

-

Data Extraction:

-

Upon successful completion, parse the output file to extract:

-

Energies of the HOMO and LUMO orbitals.

-

The optimized 3D coordinates.

-

Dipole moment and other properties.

-

-

-

Post-Processing (MEP Map Generation):

-

Using the optimized coordinates, perform a single-point energy calculation to generate the MEP surface. This is typically done using the visualization module of the software package.

-

The relationship between these calculated properties and the overall biological potential of the molecule is summarized below.

Caption: Interrelation of electronic properties and bioactivity.

Part 2: Bridging Theory and Activity with QSAR

Quantitative Structure-Activity Relationship (QSAR) models create a mathematical link between the chemical features of a series of compounds and their biological activity.[9] DFT-derived electronic properties serve as powerful descriptors for building robust QSAR models.

The Role of Electronic Descriptors in QSAR